

Chemical and Sourcing Profile of Lethedoside A

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Compound Focus: Lethedoside A

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The table below summarizes the fundamental chemical characteristics and natural source of **Lethedoside A**.

Property	Description
IUPAC Name	2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one [1]
CAS Number	221289-20-9 [1]
Molecular Formula	C ₂₄ H ₂₆ O ₁₁ [1]
Molecular Weight	490.5 g/mol [1]
Type of Compound	Flavonoid (Flavone 5-O-glycoside) [1] [2]
Appearance	Powder [1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [1]
Storage	Desiccate at -20°C [1]
Natural Source	The herbs of <i>Aquilaria sinensis</i> ; isolated from <i>Lethedon tannaensis</i> [1] [2]

Biological Activity and Experimental Data

Experimental data on **Lethedoside A** indicates its potential biological effects, primarily evaluated through cytotoxic and redox-based assays.

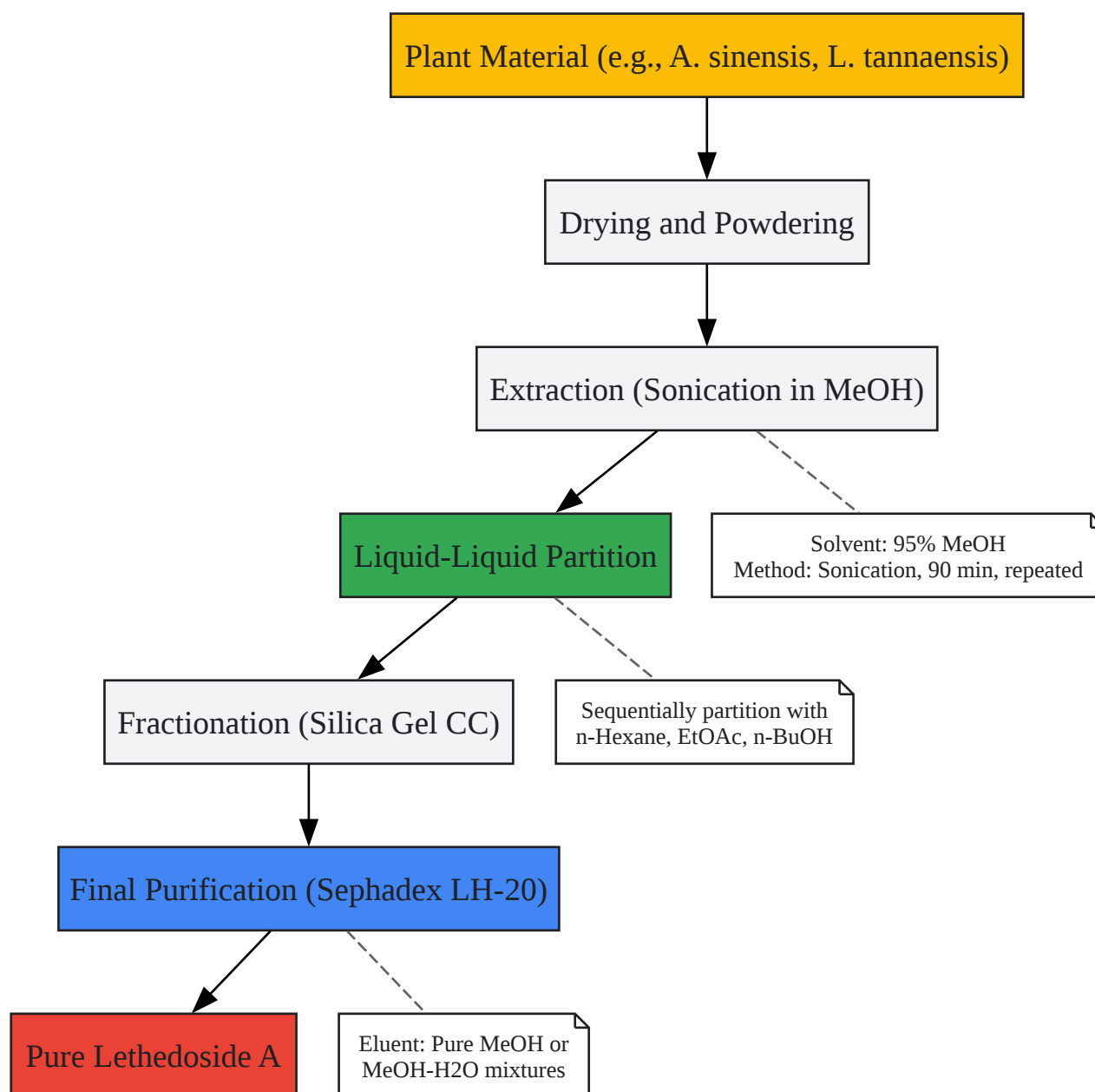
Assay Type	Cell Line/Model	Result / Activity	Key Findings / Proposed Mechanism
Cytotoxicity Assay	Human Nasopharynx Carcinoma (KB) cells	Inactive or weakly active [1] [2]	Does not show significant antitumor activity against this specific cell line [1].
Redox Activity	Chemical Assay (Singlet Oxygen Quenching)	Participant in redox reactions [2]	Second-order rate constant for singlet oxygen quenching ($k\Delta$) measured at $6.3 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$ [2]. Suggests electron-donating capacity, which may be linked to cytotoxic properties of related flavones [2].

Experimental Protocols and Workflows

For researchers aiming to work with **Lethedoside A** or similar compounds, here are summarized methodologies for isolation and analysis.

Isolation and Purification Workflow

The following diagram outlines a generalized workflow for isolating flavonoids from plant material, based on techniques used in relevant studies [3] [4]. Sephadex LH-20 size-exclusion chromatography is a common final purification step [3].



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*Generalized isolation workflow for **Lethedoside A**.*

- **Plant Material Extraction:** Dried plant parts are typically powdered and extracted using methanol (e.g., 95% MeOH) via sonication or reflux. The extract is then filtered and concentrated [5] [4].
- **Liquid-Liquid Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., *n*-hexane, ethyl acetate (EtOAc), and *n*-butanol) to fractionate compounds. **Lethedoside A** is often found in the medium-polarity EtOAc fraction [4].
- **Chromatographic Purification:** The active fraction undergoes column chromatography (CC) on normal-phase silica gel, eluted with gradients like CH₂Cl₂:MeOH [4]. As a critical final step, **Sephadex**

LH-20 size-exclusion chromatography is highly effective for purifying flavonoids. Common eluents are pure methanol or methanol-water mixtures [3] [4]. Final purification may require Reversed-Phase HPLC [4].

Identification and Quantification Methods

- **Thin-Layer Chromatography (TLC):** Used for initial screening. Compounds can be visualized under UV light at 254 nm and 366 nm. **Lethedoside A** and related flavones exhibit specific colors under UV light [5].
- **High-Performance TLC (HPTLC) Densitometry:** For quantification, HPTLC plates are developed, and bands are quantified by densitometry using calibration curves from pure standards [5].
- **Spectroscopic Identification:** Structure elucidation relies on Nuclear Magnetic Resonance (NMR) (^1H , ^{13}C , HMQC, HMBC) and High-Resolution Mass Spectrometry (HRESIMS) [1] [4].

Research Implications and Future Directions

Lethedoside A represents a specific chemotype of 5-hydroxy-7-methoxyflavone glycosides. Its documented weak cytotoxicity against KB cells suggests it may not be a strong candidate for direct antitumor development [1] [2]. However, its role in a study demonstrating a correlation between singlet oxygen quenching rate and cytotoxicity for a series of related flavones provides a valuable concept: **redox regulation may be a key mechanism underlying the toxicity of certain flavonoids** [2].

Future research could explore:

- **Mechanistic Studies:** Further investigation into the precise molecular targets and signaling pathways influenced by its redox activity.
- **Analog Development:** Its core structure could serve as a scaffold for synthesizing novel analogs with enhanced bioactivity.
- **Broader Bioactivity Screening:** Evaluating its potential in other therapeutic areas, such as inflammatory or infectious diseases.

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